Cas no 408533-17-5 (N-(2-chloroethyl)-N-methylcarbamoyl chloride)

N-(2-Chloroethyl)-N-methylcarbamoyl chloride is a versatile chlorinated carbamoyl compound used primarily as an intermediate in organic synthesis. Its bifunctional reactivity, featuring both a chloroethyl group and a carbamoyl chloride moiety, enables its application in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s high electrophilicity facilitates efficient nucleophilic substitution reactions, making it valuable for introducing N-methylcarbamoyl and 2-chloroethyl functionalities into target molecules. Its stability under controlled conditions ensures reliable handling in synthetic processes. Due to its reactivity and structural utility, it is particularly useful in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals requiring precise functionalization. Proper storage and handling are essential due to its moisture sensitivity and corrosive nature.
N-(2-chloroethyl)-N-methylcarbamoyl chloride structure
408533-17-5 structure
商品名:N-(2-chloroethyl)-N-methylcarbamoyl chloride
CAS番号:408533-17-5
MF:C4H7NOCl2
メガワット:156.01
MDL:MFCD19233329
CID:3975067
PubChem ID:21956018

N-(2-chloroethyl)-N-methylcarbamoyl chloride 化学的及び物理的性質

名前と識別子

    • Carbamic chloride, (2-chloroethyl)methyl-
    • N-(2-chloroethyl)-N-methylcarbamoyl chloride
    • 408533-17-5
    • N-(2-chloroethyl)-N-methylcarbamoylchloride
    • 970-416-3
    • SCHEMBL5483857
    • AKOS006382877
    • EN300-313355
    • C4H7Cl2NO
    • IRA53317
    • MDL: MFCD19233329
    • インチ: InChI=1S/C4H7Cl2NO/c1-7(3-2-5)4(6)8/h2-3H2,1H3
    • InChIKey: IIQVQCNTYAISRM-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 154.9904692g/mol
  • どういたいしつりょう: 154.9904692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 86.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 20.3Ų

N-(2-chloroethyl)-N-methylcarbamoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-313355-0.05g
N-(2-chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%
0.05g
$174.0 2023-09-05
Enamine
EN300-313355-10g
N-(2-chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%
10g
$3191.0 2023-09-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00876649-1g
N-(2-Chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%
1g
¥5546.0 2024-04-18
Chemenu
CM459943-500mg
N-(2-chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%+
500mg
$648 2023-02-26
Enamine
EN300-313355-1g
N-(2-chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%
1g
$743.0 2023-09-05
Enamine
EN300-313355-5g
N-(2-chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%
5g
$2152.0 2023-09-05
A2B Chem LLC
AW32881-250mg
N-(2-chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%
250mg
$422.00 2024-04-20
A2B Chem LLC
AW32881-500mg
N-(2-chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%
500mg
$645.00 2024-04-20
Aaron
AR01BVR1-50mg
N-(2-Chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%
50mg
$265.00 2025-02-09
A2B Chem LLC
AW32881-10g
N-(2-chloroethyl)-N-methylcarbamoyl chloride
408533-17-5 95%
10g
$3394.00 2024-04-20

N-(2-chloroethyl)-N-methylcarbamoyl chloride 関連文献

N-(2-chloroethyl)-N-methylcarbamoyl chlorideに関する追加情報

Professional Introduction to N-(2-chloroethyl)-N-methylcarbamoyl chloride (CAS No. 408533-17-5)

N-(2-chloroethyl)-N-methylcarbamoyl chloride, a compound with the chemical formula C₅H₈Cl₂NO₂, is a significant intermediate in the field of pharmaceutical chemistry. This compound, identified by its CAS number 408533-17-5, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both chloroethyl and carbamoyl functional groups makes it a valuable building block for the development of novel therapeutic agents.

The chemical structure of N-(2-chloroethyl)-N-methylcarbamoyl chloride features a central carbamoyl group linked to a 2-chloroethyl moiety, which is further connected to a methyl group. This arrangement imparts unique reactivity, allowing the compound to participate in nucleophilic substitution reactions, particularly useful in the formation of amide and urea bonds. These characteristics have made it a staple in synthetic organic chemistry, especially in the preparation of peptidomimetics and other pharmacologically relevant molecules.

In recent years, research has highlighted the role of N-(2-chloroethyl)-N-methylcarbamoyl chloride in the development of targeted therapies. Its ability to undergo facile functionalization has been exploited in the creation of prodrugs and drug conjugates. For instance, studies have demonstrated its utility in generating antibodies-drug conjugates (ADCs), where the compound serves as a linker between an antigen-binding moiety and a cytotoxic payload. This approach has shown promise in enhancing the efficacy of cancer treatments by improving drug delivery and reducing systemic toxicity.

The compound's significance extends beyond oncology. Researchers have explored its applications in neurodegenerative diseases, leveraging its reactivity to develop novel cholinesterase inhibitors. These inhibitors are crucial for managing conditions like Alzheimer's disease, where acetylcholinesterase activity is impaired. The structural features of N-(2-chloroethyl)-N-methylcarbamoyl chloride facilitate the synthesis of molecules that can modulate cholinergic pathways, offering potential therapeutic benefits.

Advances in computational chemistry have further enhanced the understanding of N-(2-chloroethyl)-N-methylcarbamoyl chloride's reactivity. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the design of more effective derivatives. These simulations have been instrumental in predicting binding affinities and optimizing drug-like properties, thereby accelerating the drug discovery process.

The synthesis of N-(2-chloroethyl)-N-methylcarbamoyl chloride involves multi-step organic transformations, typically starting from commercially available precursors. The process requires careful control of reaction conditions to ensure high yield and purity. Recent improvements in synthetic methodologies have focused on greener approaches, minimizing waste and reducing hazardous byproducts. Such advancements align with global efforts to promote sustainable chemistry practices.

In conclusion, N-(2-chloroethyl)-N-methylcarbamoyl chloride (CAS No. 408533-17-5) is a pivotal compound in pharmaceutical research. Its unique structural features and reactivity make it indispensable for developing innovative therapeutic strategies across various medical disciplines. As research continues to uncover new applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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